

Vutiglabridin: A Synthetic Glabridin Derivative – A Technical Whitepaper

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Vutiglabridin

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Abstract

Vutiglabridin, a synthetic derivative of the natural compound glabridin, has emerged as a promising therapeutic agent with a primary mechanism centered on the modulation of paraoxonase 2 (PON2) and paraoxonase 1 (PON1). This technical guide provides an in-depth overview of **vutiglabridin**, from its chemical origins and synthesis to its multifaceted mechanism of action and extensive preclinical and clinical evaluation. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource detailing experimental protocols, quantitative data, and the signaling pathways implicated in its therapeutic effects.

Introduction: From Glabridin to Vutiglabridin

Glabridin, a key isoflavan found in licorice root (*Glycyrrhiza glabra*), is recognized for its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] However, its therapeutic potential has been hampered by low chemical stability and bioavailability.[3] To overcome these limitations, **vutiglabridin** was developed through chemical modification of the glabridin backbone, resulting in an improved pharmacological profile.[3][4] **Vutiglabridin** is a racemic mixture of (R)- and (S)-enantiomers.[5]

Mechanism of Action: A Tale of Two Paraoxonases

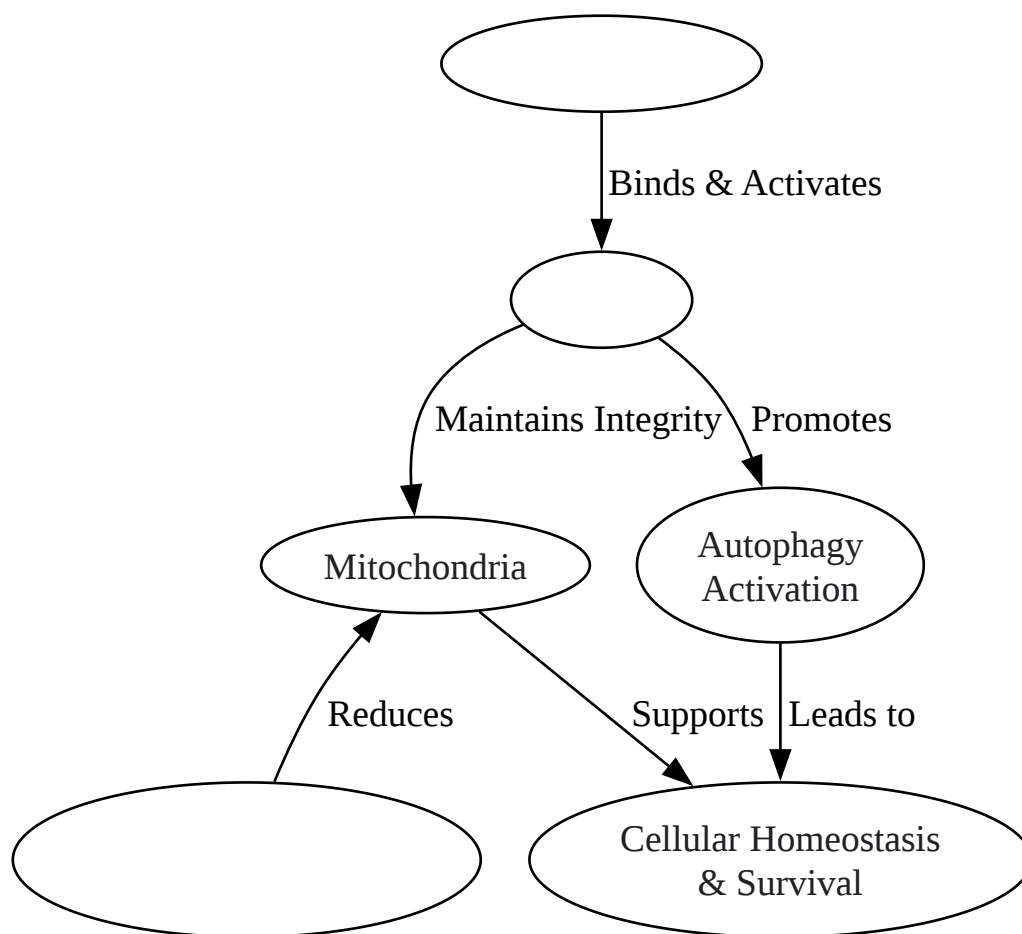
Vutiglabridin's primary mechanism of action involves the modulation of two key enzymes: paraoxonase 2 (PON2) and paraoxonase 1 (PON1).

PON2 Modulation: Enhancing Mitochondrial Integrity and Autophagy

Vutiglabridin has been identified as a PON2 agonist.[4][6] PON2 is an intracellular enzyme localized to the inner mitochondrial membrane, where it plays a critical role in cellular antioxidant defense and the maintenance of mitochondrial integrity.[6] **Vutiglabridin** directly binds to PON2, enhancing its activity and stability.[1][4] This interaction triggers a cascade of downstream effects:

- **Alleviation of Oxidative Stress:** By activating PON2, **vutiglabridin** mitigates the generation of mitochondrial reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[6]
- **Preservation of Mitochondrial Function:** **Vutiglabridin** helps maintain mitochondrial structure and network connectivity, which are often compromised under conditions of oxidative stress.[6]
- **Activation of Autophagy:** **Vutiglabridin** promotes autophagy, a cellular process for degrading and recycling damaged components, which is crucial for cellular homeostasis.[4]

These PON2-mediated effects are central to **vutiglabridin**'s therapeutic potential in a range of conditions, including non-alcoholic steatohepatitis (NASH), neurodegenerative diseases like Parkinson's, and age-related cellular senescence.[1][4][6]



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PON1 Modulation: Impact on Lipid Metabolism

Vutiglabin also directly interacts with PON1, an HDL-associated plasma enzyme that plays a role in hydrolyzing oxidized lipids.[7] **Vutiglabin** binds to PON1 with high affinity, protecting it from oxidative damage and increasing its plasma levels and enzyme activity post-transcriptionally.[7][8] This modulation of PON1 is believed to contribute to **vutiglabin's** beneficial effects on hyperlipidemia and obesity.[8]

Therapeutic Applications and Preclinical Evidence

Vutiglabin has demonstrated therapeutic potential in a variety of preclinical models.

Obesity and Metabolic Disorders

In high-fat diet-induced obese mouse models, **vutiglabridin** has been shown to reduce body weight and improve metabolic parameters.[3][5] Specifically, in obese and hyperlipidemic LDLR^{-/-} mice, oral administration of **vutiglabridin** at 100 mg/kg significantly increased plasma PON1 levels while decreasing plasma cholesterol levels, total fat mass, and body mass.[7]

Non-Alcoholic Steatohepatitis (NASH)

Vutiglabridin has shown promise in treating NASH by markedly reducing hepatic steatosis, fibrosis, and inflammation in animal models.[4][9] Its therapeutic effects in NASH are attributed to the promotion of lipid catabolism, activation of autophagy, and improvement of mitochondrial dysfunction, all of which are hallmarks of effective NASH treatment.[4][9]

Neuroprotection

Vutiglabridin has demonstrated neuroprotective effects in a mouse model of Parkinson's disease. It was found to penetrate the brain, bind to PON2, and restore mitochondrial dysfunction in neuronal cells, leading to an alleviation of dopaminergic cell death and motor impairments.[1][10]

Neovascular Age-Related Macular Degeneration (nAMD)

In a laser-induced choroidal neovascularization (CNV) mouse model of nAMD, **vutiglabridin** was as potent as aflibercept in reducing CNV lesion volume.[11] Its mechanism in this context is complementary to VEGF inhibition and is abrogated in PON2 knockout mice, confirming PON2 as the target.[11]

Clinical Development: First-in-Human Studies

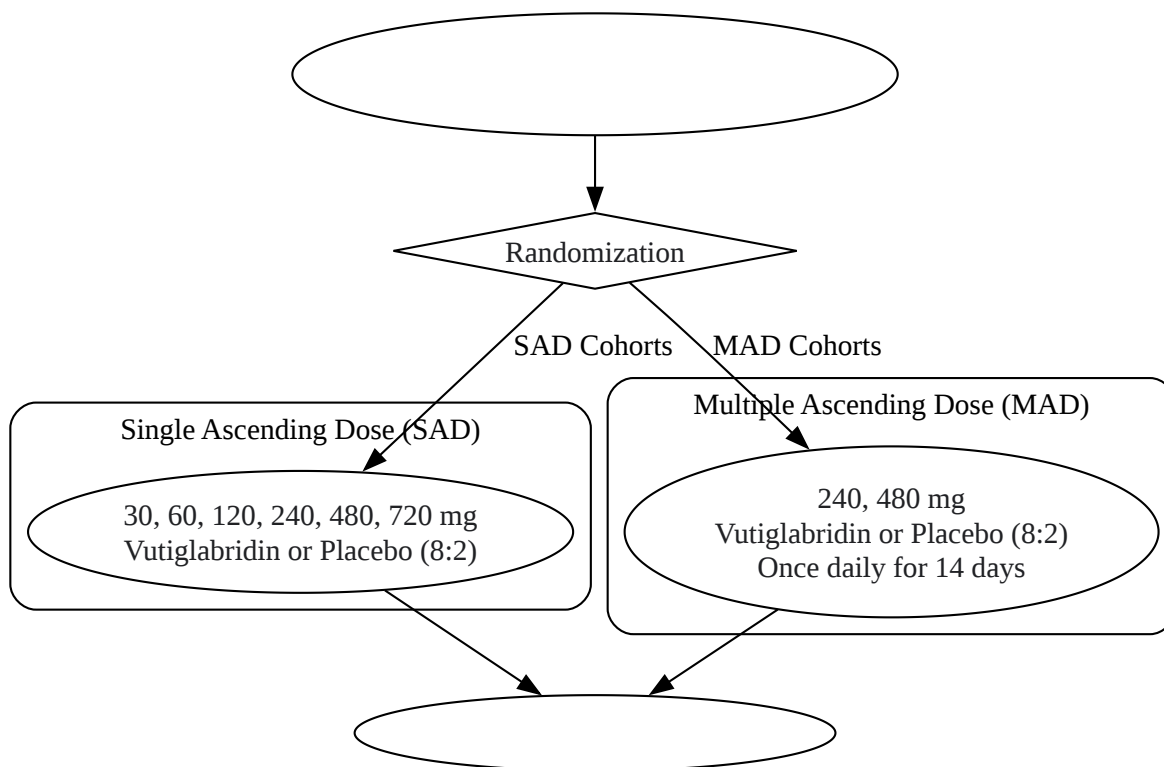
Vutiglabridin has undergone Phase I clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects.[5][12]

Study Design and Dosing

A randomized, placebo-controlled, single- and multiple-ascending dose (SAD and MAD) study was conducted in healthy Korean and White subjects.[5][13]

- SAD Study: Single oral doses ranging from 30 mg to 720 mg.[5]

- MAD Study: Once-daily oral doses of 240 mg and 480 mg for 14 days.[5]



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Pharmacokinetic Profile

The pharmacokinetic parameters of **vutiglabridin** are summarized in the tables below.

Table 1: Pharmacokinetic Parameters of **Vutiglabridin** (Single Ascending Dose)[5]

Dose (mg)	Tmax (h, median)	Cmax (ng/mL, mean ± SD)	AUClast (ng·h/mL, mean ± SD)	t1/2 (h, mean ± SD)
30	1.5	103 ± 31.8	1340 ± 385	49.3 ± 13.9
60	2.0	171 ± 46.9	2480 ± 643	55.4 ± 12.3
120	2.0	289 ± 98.7	4990 ± 1530	66.8 ± 17.5
240	3.0	443 ± 152	9080 ± 2610	79.1 ± 19.8
480	3.0	658 ± 204	16100 ± 4560	91.5 ± 20.7
720	3.0	823 ± 296	21600 ± 7120	98.6 ± 22.4

Table 2: Pharmacokinetic Parameters of **Vutiglabridin** (Multiple Ascending Dose)[5]

Dose (mg)	Population	Tmax (h, median)	Cmax,ss (ng/mL, mean ± SD)	AUCτ,ss (ng·h/mL, mean ± SD)	t1/2 (h, mean)	Accumulation Ratio
240	Korean	3.0	973 ± 271	19900 ± 5430	-	2.20
480	Korean	4.0	1640 ± 453	36000 ± 9870	110	2.76
480	White	4.0	1180 ± 325	25800 ± 7090	73	2.45

Key Observations:

- **Vutiglabridin** plasma concentrations increased rapidly, with a median Tmax of 1.5 to 3 hours after a single dose.[5]
- The increase in plasma concentration was less than dose-proportional.[5][12]

- The mean half-life was long, approximately 110 hours in Koreans and 73 hours in Whites in the MAD study.[5][12]
- Systemic exposure to **vutiglabridin** significantly increased when taken with a high-fat meal. [5][13][14]
- Plasma concentrations increased more than twofold after multiple administrations, with a mean accumulation ratio ranging from 2.20 to 2.76.[5]

Safety and Tolerability

Single and multiple doses of **vutiglabridin** were generally well-tolerated in healthy subjects.[5][12] Most treatment-emergent adverse events (TEAEs) were mild in severity and resolved spontaneously.[13] No clinically significant changes were observed in laboratory tests, physical examinations, vital signs, or ECGs.[13] It is important to note that preclinical studies indicated reproductive toxicity at high doses in rats.[13]

Experimental Protocols

In Vivo Model of Diet-Induced Obesity

- Animals: C57BL/6J mice or LDLR^{-/-} mice.[7]
- Diet: High-fat diet (e.g., 60% kcal from fat) or Western diet to induce obesity and hyperlipidemia.[7]
- Treatment: **Vutiglabridin** administered via oral gavage at specified doses (e.g., 100 mg/kg) for a defined period (e.g., three weeks).[7]
- Endpoints: Body weight, total fat mass, plasma cholesterol levels, and plasma PON1 levels and activity.[7][8]

First-in-Human Clinical Trial Protocol

- Study Design: A randomized, placebo-controlled, single- and multiple-ascending dose study. [5][13]
- Participants: Healthy male subjects (Korean and White).[5][13]

- Intervention:
 - SAD: Single oral doses of **vutiglabridin** (30-720 mg) or placebo.[5]
 - MAD: Once-daily oral doses of **vutiglabridin** (240 or 480 mg) or placebo for 14 days.[5]
- Assessments:
 - Safety and Tolerability: Monitored throughout the study via clinical laboratory tests, physical examinations, vital signs, and ECGs.[5]
 - Pharmacokinetics: Plasma concentrations of **vutiglabridin** were measured at various time points to determine parameters like Cmax, Tmax, AUC, and half-life.[5]
 - Pharmacodynamics: Exploratory biomarkers related to obesity and inflammation were analyzed.[5][12]

Conclusion

Vutiglabridin represents a significant advancement in the development of glabridin-based therapeutics. Its dual mechanism of action, targeting both PON1 and PON2, provides a strong rationale for its potential efficacy in a range of metabolic, neurodegenerative, and age-related diseases. The favorable safety and pharmacokinetic profile observed in early clinical trials supports its continued investigation in patient populations. This technical guide provides a foundational understanding of **vutiglabridin** for the scientific community, paving the way for further research and development.

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- To cite this document: BenchChem. [Vutiglabridin: A Synthetic Glabridin Derivative – A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12424465#vutiglabridin-as-a-synthetic-derivative-of-glabridin]

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